2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes allyloxy, ethoxy, and pyridyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazone intermediate, followed by the introduction of the allyloxy and ethoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed under mild conditions to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations and modified derivatives of the original compound, which can be used for further research and applications.
Scientific Research Applications
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel materials and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE include other hydrazone derivatives and compounds with similar functional groups, such as allyloxy and ethoxy groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-pyridin-2-yloxamide |
InChI |
InChI=1S/C19H20N4O4/c1-3-11-27-15-9-8-14(12-16(15)26-4-2)13-21-23-19(25)18(24)22-17-7-5-6-10-20-17/h3,5-10,12-13H,1,4,11H2,2H3,(H,23,25)(H,20,22,24)/b21-13+ |
InChI Key |
QWQRIDGVKNHJNM-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=N2)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=N2)OCC=C |
Origin of Product |
United States |
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